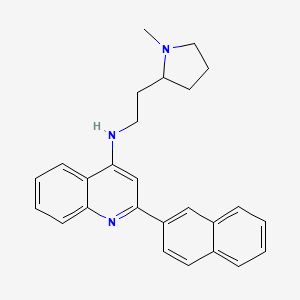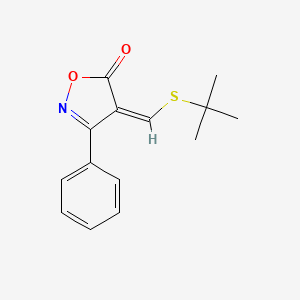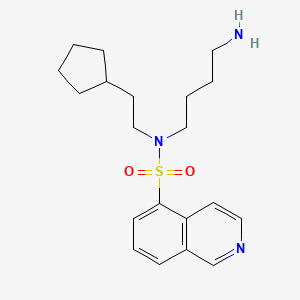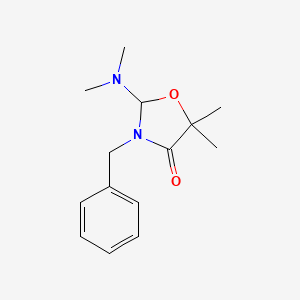
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is a heterocyclic compound that features an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one typically involves the reaction of benzylamine with dimethylamine and a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidinone ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiulcer and antiviral drugs
Uniqueness
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
88986-16-7 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)12(17)16(13(18-14)15(3)4)10-11-8-6-5-7-9-11/h5-9,13H,10H2,1-4H3 |
InChI Key |
KOWCSMNIQYPQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(O1)N(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
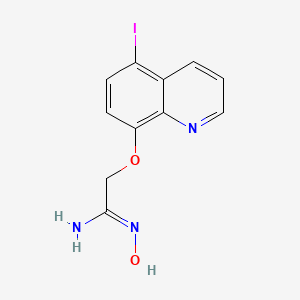
![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
